
4-(3-Chlorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chlorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the thiazole family, which is known for its diverse biological activities.
作用机制
The mechanism of action of 4-(3-Chlorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole is not fully understood. However, it is believed to act by inhibiting various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can improve cognitive function. It has also been shown to bind to the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In neuroscience, it has been shown to improve cognitive function and memory in animal models. In oncology, it has been shown to inhibit tumor growth and induce cell death in cancer cells. In infectious diseases, it has been shown to inhibit the growth of various bacteria and viruses.
实验室实验的优点和局限性
One advantage of 4-(3-Chlorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole is its diverse biological activities, which make it a promising candidate for various therapeutic applications. Another advantage is its relatively simple synthesis method, which makes it easily accessible for research purposes. However, one limitation is its potential toxicity, which requires careful handling and testing in lab experiments.
未来方向
There are several future directions for the research on 4-(3-Chlorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole. One direction is to further investigate its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Another direction is to explore its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, there is potential for the development of new antibacterial and antiviral drugs based on the structure of this compound. Overall, the diverse biological activities of this compound make it a promising candidate for further research and development.
合成方法
The synthesis of 4-(3-Chlorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole can be achieved through various methods. One of the commonly used methods is the reaction of 3-chloroaniline with piperazine in the presence of thionyl chloride to form 4-(3-Chlorophenyl)-1-piperazinyl) aniline. This intermediate is then reacted with 2-bromoacetic acid to yield the final product, this compound.
科学研究应用
4-(3-Chlorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole has been extensively studied for its potential therapeutic applications. It has shown promising results in various research areas, including neuroscience, oncology, and infectious diseases. In neuroscience, this compound has been studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, it has been studied for its anti-tumor properties and its potential as a chemotherapeutic agent. In infectious diseases, it has been studied for its antibacterial and antiviral properties.
属性
IUPAC Name |
4-(3-chlorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3S/c15-12-3-1-2-11(8-12)13-10-19-14(17-13)9-18-6-4-16-5-7-18/h1-3,8,10,16H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBQHIHISQSWJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=CS2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

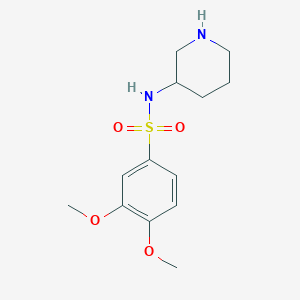

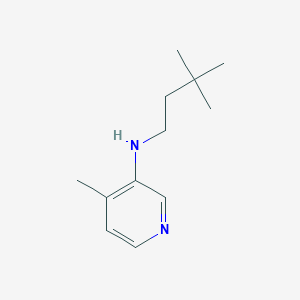
![N-[4-(oxolan-3-ylamino)phenyl]acetamide](/img/structure/B7570231.png)
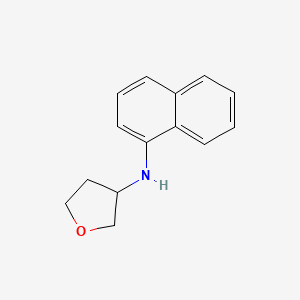

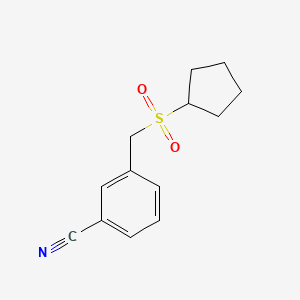
![4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide](/img/structure/B7570286.png)
![3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570290.png)
![3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570297.png)
![2-[4-(Oxolan-3-ylamino)phenyl]ethanol](/img/structure/B7570299.png)
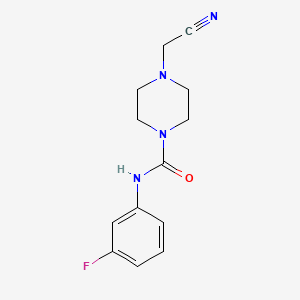
![2-[4-(2-Aminophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7570305.png)
